

Spectroscopic Profile of 4-Amino-2-methylpyrimidine-5-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-2-methylpyrimidine-5-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of **4-Amino-2-methylpyrimidine-5-carboxylic acid**. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on its chemical structure, alongside standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

- IUPAC Name: **4-amino-2-methylpyrimidine-5-carboxylic acid**[\[1\]](#)
- Molecular Formula: C₆H₇N₃O₂[\[1\]](#)
- Molecular Weight: 153.14 g/mol [\[1\]](#)
- CAS Number: 769-52-8[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Amino-2-methylpyrimidine-5-carboxylic acid**. These predictions are based on established principles

of NMR, IR, and Mass Spectrometry for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ^1H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5	Singlet	1H	Pyrimidine C6-H
~7.5	Broad Singlet	2H	-NH ₂
~2.4	Singlet	3H	-CH ₃
~12.5	Broad Singlet	1H	-COOH

Table 2: Predicted ^{13}C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~168	-COOH
~165	Pyrimidine C4-NH ₂
~160	Pyrimidine C2-CH ₃
~158	Pyrimidine C6
~108	Pyrimidine C5-COOH
~25	-CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (Amine)
3300-2500	Very Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1650	Strong	N-H bend (Amine)
1600-1450	Medium-Strong	Aromatic C=C and C=N stretch
~1250	Medium	C-O stretch (Carboxylic Acid)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
153	[M] ⁺ (Molecular Ion)
136	[M-NH ₃] ⁺
108	[M-COOH] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **4-Amino-2-methylpyrimidine-5-carboxylic acid**.
 - Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.

- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Tune and shim the instrument to the DMSO-d₆ lock signal.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a spectral width of approximately 16 ppm.
 - Use a 90° pulse and an acquisition time of at least 2 seconds.
 - Set the relaxation delay to 5 seconds to ensure full relaxation of all protons, including the carboxylic acid proton.
 - Typically, 16-64 scans are sufficient.
- ¹³C NMR Acquisition:
 - Acquire the spectrum with a spectral width of approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - A relaxation delay of 2-5 seconds is typically used.
 - A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase and baseline correct the spectra.
 - Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon signals at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **4-Amino-2-methylpyrimidine-5-carboxylic acid** with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum from 4000 to 400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

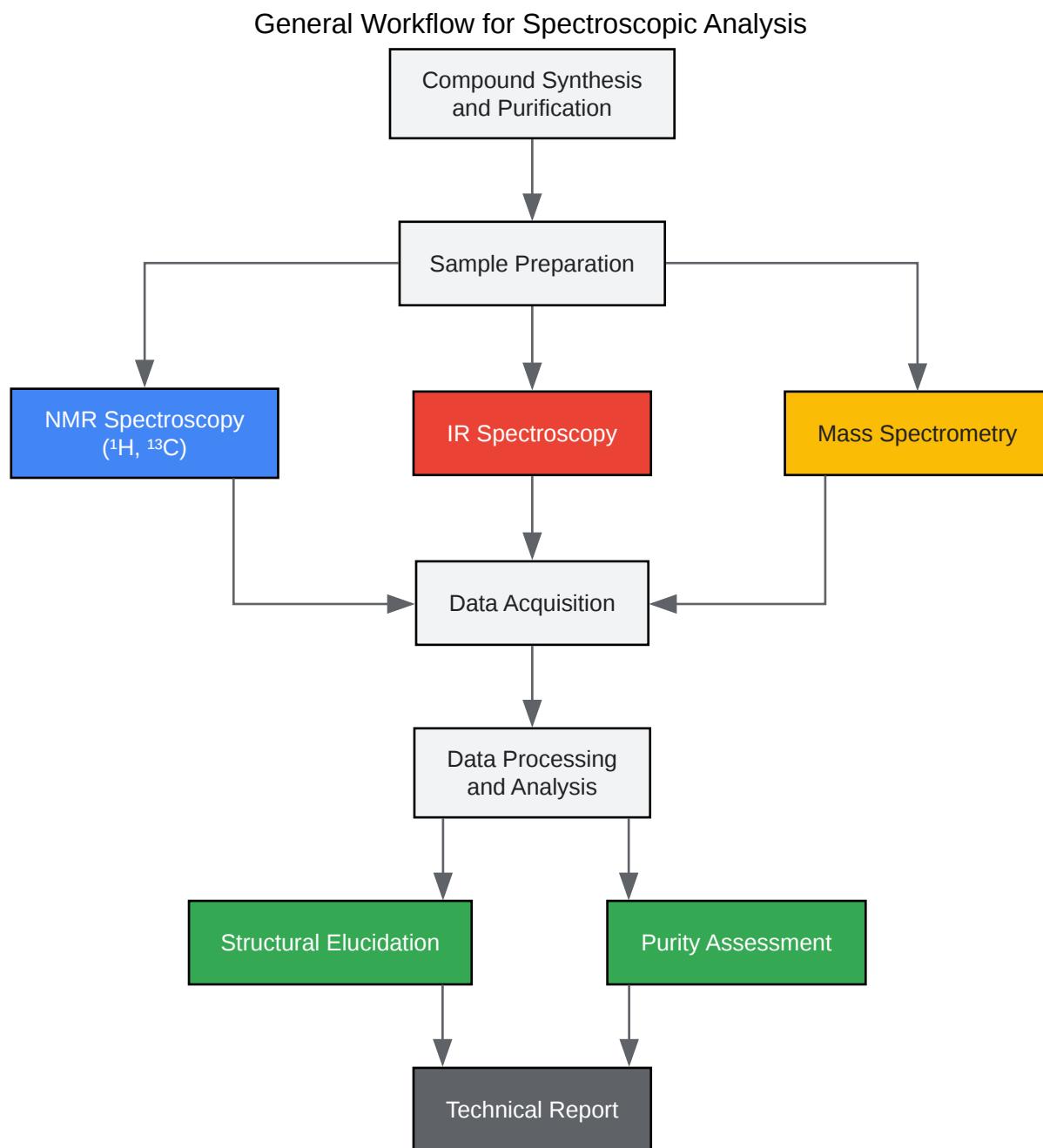
- Sample Introduction:
 - For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

- Ionization (Electron Ionization - EI):
 - The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV).
- Mass Analysis:
 - The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 4-Amino-2-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 345536 - PubChem
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